molecular formula C5H7ClO2 B1296549 Oxolane-2-carbonyl chloride CAS No. 52449-98-6

Oxolane-2-carbonyl chloride

Cat. No.: B1296549
CAS No.: 52449-98-6
M. Wt: 134.56 g/mol
InChI Key: DVCFNCQPOANJGU-UHFFFAOYSA-N
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Description

Oxolane-2-carbonyl chloride is an organic compound with the molecular formula C5H7ClO2. It is a derivative of tetrahydrofuran, a cyclic ether, and is characterized by the presence of a carbonyl chloride functional group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxolane-2-carbonyl chloride can be synthesized through several methods. One common method involves the reaction of tetrahydrofuran with phosgene (COCl2) under controlled conditions. The reaction typically takes place in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

C4H8O+COCl2C5H7ClO2+HCl\text{C}_4\text{H}_8\text{O} + \text{COCl}_2 \rightarrow \text{C}_5\text{H}_7\text{ClO}_2 + \text{HCl} C4​H8​O+COCl2​→C5​H7​ClO2​+HCl

Industrial Production Methods

In industrial settings, tetrahydrofuran-2-carbonyl chloride is produced using similar methods but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically stored under inert gas conditions to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

Oxolane-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form tetrahydrofuran-2-carboxylic acid and hydrochloric acid.

    Reduction: It can be reduced to tetrahydrofuran-2-methanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Reducing Agents: Lithium aluminum hydride (LiAlH4).

    Hydrolysis Conditions: Water or aqueous solutions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    Tetrahydrofuran-2-carboxylic acid: Formed by hydrolysis.

    Tetrahydrofuran-2-methanol: Formed by reduction.

Scientific Research Applications

Oxolane-2-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the modification of biomolecules and the synthesis of biologically active compounds.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tetrahydrofuran-2-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile used. The compound can also undergo hydrolysis and reduction reactions, further expanding its range of applications.

Comparison with Similar Compounds

Oxolane-2-carbonyl chloride can be compared with other similar compounds, such as:

    Tetrahydrofuran-2-carboxylic acid: Similar structure but lacks the carbonyl chloride group.

    Tetrahydropyran-2-carbonyl chloride: Similar reactivity but with a six-membered ring instead of a five-membered ring.

    2,2-Dimethyl-1,3-dioxolane-4-carbonyl chloride: Contains a dioxolane ring and exhibits different reactivity patterns.

The uniqueness of tetrahydrofuran-2-carbonyl chloride lies in its combination of a tetrahydrofuran ring with a carbonyl chloride group, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

oxolane-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCFNCQPOANJGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601293268
Record name Tetrahydro-2-furancarbonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52449-98-6
Record name Tetrahydro-2-furancarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52449-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydrofuran-2-carbonyl chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydro-2-furancarbonyl chloride
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Record name tetrahydrofuran-2-carbonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Oxolane-2-carbonyl chloride
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